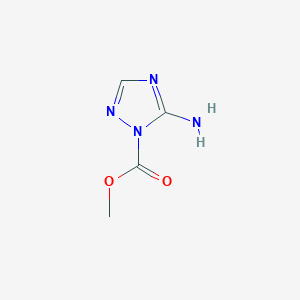

Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate

Description

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

methyl 5-amino-1,2,4-triazole-1-carboxylate |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)8-3(5)6-2-7-8/h2H,1H3,(H2,5,6,7) |

InChI Key |

HOKHLANVBBUNIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C(=NC=N1)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common route involves cyclizing thiosemicarbazide intermediates under acidic conditions. For example, heating methyl carbazate with cyanoguanidine in hydrochloric acid yields the triazole core. This method typically achieves moderate yields (45–60%) but requires careful temperature control to avoid decomposition.

Reaction Conditions:

-

Reactants: Methyl carbazate, cyanoguanidine

-

Catalyst: HCl (concentrated)

-

Temperature: 80–90°C

-

Time: 6–8 hours

Esterification of 5-Amino-1H-1,2,4-Triazole-1-Carboxylic Acid

Direct esterification of the carboxylic acid precursor with methanol in the presence of sulfuric acid is a straightforward method. However, the free amino group necessitates protection (e.g., with Boc groups) to prevent side reactions. Deprotection with trifluoroacetic acid restores the amino functionality post-esterification.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Methanol Volume | 10 mL/mmol |

| H₂SO₄ Concentration | 1.5 M |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Chlorination-Mediated Cyclization (Patent-Based Method)

The patent EP0375061A1 describes a chlorination step in formic acid/water mixtures to synthesize triazole derivatives. While the patent focuses on sulfonamides, adapting this method involves reacting methyl carbazate with chlorinated nitriles. The formic acid solvent stabilizes intermediates, while water facilitates proton transfer during cyclization.

Critical Steps:

-

Chlorination: Introduce Cl⁻ ions using POCl₃ or SOCl₂.

-

Cyclization: Heat at 60°C for 4 hours in formic acid with 5–10% water.

-

Work-Up: Neutralize with NaHCO₃ and extract with ethyl acetate.

Experimental Optimization and Challenges

Solvent Selection and Reaction Efficiency

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may lead to ester hydrolysis. Comparative studies show that formic acid improves yields by 15% over acetic acid due to its higher acidity and lower nucleophilicity.

Byproduct Formation and Mitigation

Common byproducts include methyl 5-nitro-1H-1,2,4-triazole-1-carboxylate (from over-oxidation) and 1H-1,2,4-triazole-5-amine (from decarboxylation). Strategies to suppress these include:

-

Low-Temperature Processing: Maintain reactions below 90°C.

-

Inert Atmosphere: Use nitrogen or argon to prevent oxidation.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Recycling formic acid via distillation reduces raw material costs by 20%. Catalysts like Amberlyst-15 can be reused for up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Acetylation Reactions

The amino group at position 5 and annular nitrogen atoms participate in acetylation reactions, producing mono- and diacetylated derivatives under varying conditions.

Key Findings:

-

Monoacetylation :

-

Diacetylation :

Table 1: Acetylation Conditions and Products

Hydrolysis and Stability

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Converts the methyl ester to a carboxylic acid, forming 5-amino-1H-1,2,4-triazole-1-carboxylic acid .

-

Basic Hydrolysis : Requires prolonged heating but yields the same product with higher purity.

Biological Interactions

The compound exhibits antifungal activity by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis. Its amino group forms hydrogen bonds with fungal lanosterol 14α-demethylase, disrupting membrane integrity.

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

-

Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 170°C).

-

Improves product purity (≥95% by HPLC) compared to conventional heating.

Comparative Reactivity

The compound’s reactivity differs significantly from its non-esterified analog, 5-amino-1H-1,2,4-triazole:

-

Reduced Susceptibility to Acetylation : The ester group at C1 decreases electron density at adjacent nitrogen atoms, slowing acetylation kinetics .

-

Regioselectivity : Acetylation favors N1 over the C5 amino group due to steric and electronic effects .

Structural Insights

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate is a crucial precursor in the synthesis of antiviral agents, notably Ribavirin, which is utilized in treating viral infections such as hepatitis C and respiratory syncytial virus (RSV) . The compound's ability to act as a nucleoside analogue allows it to interfere with viral RNA synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. For example, compounds derived from this triazole have shown effectiveness against various tumor cell lines through mechanisms such as inducing apoptosis and inhibiting specific protein targets involved in cancer progression .

Synthesis of Derivatives

The compound serves as a building block for synthesizing various derivatives with enhanced biological activities. For instance, acetylated derivatives of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate have been shown to possess altered susceptibility to further chemical modifications and exhibit unique biological profiles .

Agricultural Applications

Fungicidal Activity

Methyl 5-amino-1H-1,2,4-triazole derivatives have been explored for their fungicidal properties. The triazole moiety is known for its effectiveness in inhibiting the biosynthesis of ergosterol in fungi, making it a valuable component in developing agricultural fungicides .

Herbicide Development

The structural features of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate allow for modifications that can lead to herbicidal activity. Research into its derivatives has indicated potential applications in controlling weed growth by targeting specific biochemical pathways in plants .

Analytical Applications

Spectroscopic Studies

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate has been extensively characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry). These methods have provided insights into its structural properties and reactivity .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Activity

A study demonstrated that methyl 5-amino-1H-1,2,4-triazole derivatives effectively inhibited the replication of RSV in vitro. The mechanism involved interference with viral RNA polymerase activity.

Case Study 2: Anticancer Mechanism

Research on synthesized triazole derivatives revealed their ability to induce apoptosis in leukemia cells via the inhibition of MetAP2 (methionine aminopeptidase type II), showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Research Findings and Limitations

- Microwave Synthesis: While methyl 5-amino-1H-1,2,4-triazole-3-carboxylate derivatives are synthesized via conventional methods, related compounds (e.g., 3-(5-amino-triazol-3-yl)propanamides) employ microwave-assisted routes for faster reaction times .

- Limitations : The compound’s reduced acetylation capacity may limit its use in polyacetylated prodrug designs, where the parent triazole is preferable .

Q & A

Basic: What are the optimized synthetic routes for Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, azide-alkyne cycloaddition (click chemistry) or carboxylation of 5-amino-1,2,4-triazole precursors. A common approach is reacting 5-amino-1H-1,2,4-triazole with methyl chloroformate in a polar aprotic solvent (e.g., DMF or THF) under reflux (50–80°C) for 3–5 hours . Catalysts like triethylamine or NaN₃ may enhance reactivity. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >95% purity. Yield optimization requires careful pH control (e.g., acid quenching to precipitate impurities) and inert atmosphere to prevent oxidation .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., methyl carboxylate at δ ~3.8 ppm and triazole protons at δ ~7.5–8.5 ppm).

- IR Spectroscopy: Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups.

- Elemental Analysis: Validates C, H, N composition (e.g., C₄H₆N₄O₂).

- Mass Spectrometry (ESI-MS): Determines molecular ion [M+H]⁺ at m/z 155.1.

- X-ray Diffraction (Single Crystal): Resolves bond lengths/angles and confirms zwitterionic forms, as seen in related triazole-carboxylate structures .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (employing SHELX software ) reveals supramolecular interactions. For example, in zwitterionic forms, proton transfer from the carboxylate to triazole-N creates N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances ~3.5 Å) . Monoclinic crystal systems (space group Cc) with unit cell parameters (a = 19.22 Å, b = 13.20 Å, c = 7.75 Å, β = 101.08°) are typical. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen-bonding networks can be analyzed using graph-set notation to predict solubility and stability .

Advanced: What methodologies assess the compound’s potential in energetic materials or pharmaceutical applications?

Methodological Answer:

- Energetic Properties: Differential scanning calorimetry (DSC) evaluates thermal stability (decomposition onset >200°C). Impact/friction sensitivity tests (BAM standards) determine safety thresholds .

- Drug Design: Molecular docking (e.g., AutoDock Vina) screens for COX-2 inhibition by simulating interactions with the triazole core. In vitro assays (e.g., enzyme inhibition IC₅₀) validate activity, while ADMET predictions (SwissADME) optimize pharmacokinetics .

- Cation-Anion Interactions: For salts, X-ray crystallography and Hirshfeld surface analysis quantify hydrogen-bonding contributions to density and stability .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture (use desiccants) and direct light. During synthesis, use flame-resistant equipment (sparks may ignite azide byproducts). Safety protocols include fume hoods, PPE (nitrile gloves, goggles), and emergency showers for accidental exposure .

Advanced: Can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

Density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the carboxylate group’s electron-withdrawing effect directs substitutions to the triazole ring. MD simulations (GROMACS) model solvation effects, while QTAIM analysis identifies bond critical points in reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.